4-(4-Chlorophenyl)-2,6-diphenylpyrimidine
Overview
Description
This would typically include the compound’s systematic name, its molecular formula, and its structure.
Synthesis Analysis
This involves understanding the chemical reactions used to synthesize the compound. It often requires knowledge of organic chemistry and reaction mechanisms.Molecular Structure Analysis
This involves the use of techniques like X-ray crystallography, NMR spectroscopy, and mass spectrometry to determine the physical structure of the molecule.Chemical Reactions Analysis
This involves studying how the compound reacts with other substances. It could involve looking at reaction rates, equilibrium constants, and the conditions under which reactions occur.Physical And Chemical Properties Analysis
This involves studying properties like the compound’s melting point, boiling point, solubility, and reactivity.Scientific Research Applications
Chemical Transformations and Synthesis
4-(4-Chlorophenyl)-2,6-diphenylpyrimidine has been extensively studied in the field of organic chemistry, particularly in chemical transformations and synthesis processes. For instance, it was involved in the synthesis of 4-(4-Aminophenyl)-2,6-diphenylpyrimidine through the reaction with benzamidine, leading to further transformations and the creation of novel compounds like N-(2,4-dinitrophenyl) and N-acyl derivatives, as well as substituted quinazolines (Harutyunyan et al., 2020). These synthesized compounds have potential applications in various fields, including pharmaceuticals.
Antimicrobial Activities
Another significant application is in the development of antimicrobial agents. Research has shown that derivatives of this compound, such as those in the pyrimidine-selenone class, demonstrate strong antimicrobial properties. The introduction of different substituents like chlorine and methyl groups into the pyrimidine structure has been observed to enhance its biological activity. This suggests potential for the development of new antimicrobial drugs (Korona-Głowniak et al., 2021).
Synthesis of Pyrimidines and Their Derivatives
The compound is also crucial in synthesizing various pyrimidines and their derivatives. These synthesized pyrimidines have been explored for their potential biological activities, such as antiviral, antitubercular, and antibacterial properties. For example, some novel derivatives synthesized using 4-(4-Chlorophenyl)-2,6-diphenylpyrimidine showed promising activity against different microorganisms (Siddiqui et al., 2007).
Pharmaceutical Research
In pharmaceutical research, derivatives of 4-(4-Chlorophenyl)-2,6-diphenylpyrimidine have been explored for their potential in drug development. For instance, studies have been conducted on compounds with hydroxypyrimidine fragments for their pronounced biological activity, leading to the synthesis of new compounds with anti-inflammatory action. This highlights the potential for developing new medicinal formulations based on this compound (Kuvaeva et al., 2022).
Safety And Hazards
This involves understanding the compound’s toxicity, flammability, and environmental impact. Material Safety Data Sheets (MSDS) are often a good source of this information.
Future Directions
This could involve looking at current research to see what questions are still unanswered about the compound. It could also involve proposing new experiments or studies to learn more about the compound.
For a specific compound like “4-(4-Chlorophenyl)-2,6-diphenylpyrimidine”, you would need to look up these details in scientific literature or databases. Please note that not all compounds will have all this information available, especially if they are not widely studied. If you have access to scientific databases or a library, they may be able to help you find more information. If you’re doing this for a class or a job, you might also want to ask your teacher or supervisor for guidance. They may be able to provide additional resources or suggest specific papers or books to read.
properties
IUPAC Name |
4-(4-chlorophenyl)-2,6-diphenylpyrimidine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H15ClN2/c23-19-13-11-17(12-14-19)21-15-20(16-7-3-1-4-8-16)24-22(25-21)18-9-5-2-6-10-18/h1-15H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AJSOWJLBAVMDJX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC(=NC(=N2)C3=CC=CC=C3)C4=CC=C(C=C4)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H15ClN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60844008 | |
Record name | 4-(4-Chlorophenyl)-2,6-diphenylpyrimidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60844008 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
342.8 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-(4-Chlorophenyl)-2,6-diphenylpyrimidine | |
CAS RN |
919301-53-4 | |
Record name | 4-(4-Chlorophenyl)-2,6-diphenylpyrimidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60844008 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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